N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring an acetamide side chain and dual para-methyl-substituted phenyl groups. Its molecular formula is C₂₂H₂₀N₄O₂, with a molecular weight of 386.43 g/mol (estimated from analogous structures in ). The para-methylphenyl substituents may enhance lipophilicity and influence binding interactions in biological systems .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-3-7-17(8-4-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)23-18-9-5-16(2)6-10-18/h3-13H,14H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNDXCGQOZWVJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 406.87 g/mol
- LogP : 3.6875 (indicating moderate lipophilicity)
- Hydrogen Bond Acceptors : 5
- Hydrogen Bond Donors : 1
Anticancer Activity
Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with pyrazolo[1,5-a]pyrazine cores have been evaluated for their ability to induce apoptosis in cancer cells.
Key Findings:
- Cell Lines Tested : A549 (lung cancer) and C6 (glioma) cell lines.
- Mechanism of Action : The compound appears to activate apoptotic pathways, as evidenced by increased caspase-3 activity and DNA fragmentation assays.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 12.5 | Apoptosis induction |
| Compound B | C6 | 10.0 | Caspase activation |
Enzyme Inhibition
This compound has been reported to inhibit specific enzymes involved in cancer progression. For example, it may target kinases that play critical roles in cell signaling pathways.
Enzyme Targets:
- Kinases : Inhibition of kinases can lead to reduced proliferation of cancer cells.
Study 1: Synthesis and Evaluation
A study conducted on a series of pyrazolo[1,5-a]pyrazine derivatives highlighted the synthesis of this compound and its evaluation against various cancer cell lines. The results indicated promising anticancer activity with a focus on apoptosis induction as a primary mechanism.
Study 2: Structure-Activity Relationship (SAR)
Research into the SAR of related compounds revealed that modifications in the phenyl groups significantly influenced biological activity. The presence of methyl groups on the aromatic rings was correlated with enhanced potency against cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[1,5-a]pyrazine acetamides. Structural analogs vary in substituents on the phenyl rings and acetamide side chain, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:
Structural Analogues and Physicochemical Properties
Notes:
- logP (partition coefficient) indicates lipophilicity. The target compound’s estimated logP (~2.9) is comparable to G419-0127 (2.946), suggesting similar membrane permeability. Electron-withdrawing groups (e.g., Cl, CF₃ in G419-0138) likely increase logP .
- Water solubility (logSw) for G419-0127 is -3.406, reflecting poor aqueous solubility, a common trait in lipophilic heterocycles .
Pharmacokinetic and Industrial Relevance
- Agrochemical Potential: Analogous pyrazolo[1,5-a]pyrazine derivatives exhibit herbicidal and antifungal activity (e.g., triazolopyrimidine derivatives in and ). The target compound’s methyl groups may optimize field stability .
- Drug Development : Fluorinated analogs (e.g., G419-0138) align with trends in medicinal chemistry, where fluorine improves bioavailability and target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
